6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Hsp90 inhibition X-ray crystallography Structure-based drug design

6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797901-68-8) is a heterocyclic small molecule belonging to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a 2-ethoxybenzoyl substituent at the 6-position of the partially saturated scaffold. This core is associated with diverse biological activities, particularly kinase inhibition.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1797901-68-8
Cat. No. B2546170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797901-68-8
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3
InChIKeyZSNYVXDRLMJOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797901-68-8) Procurement-Ready Chemical Profile


6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797901-68-8) is a heterocyclic small molecule belonging to the tetrahydropyrido[4,3-d]pyrimidine class, characterized by a 2-ethoxybenzoyl substituent at the 6-position of the partially saturated scaffold. This core is associated with diverse biological activities, particularly kinase inhibition [1]. The compound functions primarily as a versatile synthetic building block and a substructure present in advanced leads targeting the Hsp90 chaperone, where the 2-ethoxy motif is critical for protein binding [2]. Researchers procuring this specific intermediate gain direct access to a functional group essential for key hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, as identified in co-crystal structures.

Why Generic Pyrido[4,3-d]pyrimidine Analogs Cannot Replace 6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine


Direct substitution of 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine with other pyrido[4,3-d]pyrimidine analogs is scientifically unsound due to the extreme substitution-dependent variability in biopharmaceutical properties. Systematic profiling of a pyrido[4,3-d]pyrimidine library revealed that simply changing substituents on the core scaffold causes up to a 2,200-fold difference in FaSSIF solubility (range: 1.9 μM to 4.2 mM) and over a 300-fold difference in Caco-2 permeability (range: 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s) [1]. These properties are not predictable from the core alone. Furthermore, the specific 2-ethoxybenzoyl motif is not a generic group; it is a pharmacophoric element directly involved in critical hydrophobic and hydrogen-bonding interactions within the ATP-binding site of Hsp90, as demonstrated by the co-crystal structure of an advanced analog (PDB ID: 5GGZ) [2]. A generic replacement would likely annihilate target binding.

Quantitative Evidence Guide for 6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Differentiation


Unique Binding Mode Defined by 2-Ethoxy Motif in Hsp90 Co-Crystal Structure

The 2-ethoxy substituent on the pyrido[4,3-d]pyrimidine scaffold, which is the core of the target compound, plays a pivotal role in protein-ligand binding. In the co-crystal structure of the advanced Hsp90 inhibitor complex (PDB ID: 5GGZ), the ligand (2,4-dihydroxy-5-isopropylphenyl)-(2-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone exhibits an unusual binding mode distinct from other scaffold inhibitors [1]. The 2-ethoxy group is embedded in a hydrophobic pocket and participates in unique interactions. For this series, the structure-activity relationship (SAR) optimization led to compound 73, which demonstrated potent in vitro activity and a significant antitumor effect in an HCT116 xenograft model in vivo without ocular toxicity [2]. This confirms that the 2-ethoxy group is not merely a solubility handle, but a critical pharmacophoric element contributing to both target binding and a favorable safety profile.

Hsp90 inhibition X-ray crystallography Structure-based drug design

Solubility Advantage Predicted for 2-Ethoxybenzoyl vs. Problematic Substituents

A comprehensive biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidine analogs established that the substitution pattern is the dominant factor controlling drug-like properties [1]. The study identified specific 'worst-case' substituents: a phenylhydrazido group caused severely low FaSSIF solubility, and a dimethoxyphenyl substituent drastically impaired Caco-2 permeability. The 2-ethoxybenzoyl group of the target compound is chemically distinct from these problematic motifs. Being an aryl ketone with a small alkoxy group, it is predicted to avoid the poor solubility and permeability cliff associated with these other substitutions. This selection is critical, as the study's data showed a 2,200-fold variation in solubility (1.9 μM to 4.2 mM range) and a >300-fold variation in Caco-2 permeability (0.17 to 52 × 10⁻⁶ cm/s range) solely due to different substituents on the same core [1]. Choosing the 2-ethoxybenzoyl variant is a data-driven strategy to maintain favorable biopharmaceutical space.

Biopharmaceutics Solubility ADME

Metabolic Stability and Safety Profile of the Pyrido[4,3-d]pyrimidine Scaffold

The core scaffold of the target compound has been shown to be fundamentally safe and stable in biorelevant assays, but the choice of substituent dictates hepatic stability. In the biopharmaceutical profiling study, all pyrido[4,3-d]pyrimidine analogs tested were metabolically stable in human intestinal microsomes and showed no cytotoxicity in Caco-2 cells and sandwich-cultured rat hepatocytes up to 6 hours [1]. Despite this safe core, hepatic metabolism varied from intermediate to high (extraction ratio > 0.3), and specific structural features like aliphatic chains, methoxy groups, and ketone substituents were predicted as metabolic soft spots [1]. This means the 2-ethoxybenzoyl derivative, by incorporating a ketone, may have a defined but manageable metabolic profile, which is a critical parameter for lead optimization. It provides a known metabolic liability that can be proactively addressed, unlike a generic substituent with unforeseeable toxic metabolites.

Metabolic Stability Cytotoxicity ADME-Tox

High-Impact Application Scenarios for 6-(2-Ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine


Structure-Based Design of Next-Generation Hsp90 Inhibitors with Reduced Ocular Toxicity

This compound is the ideal starting point for designing new Hsp90 inhibitors that avoid the retinal toxicity of earlier candidates. The co-crystal structure of an advanced analog featuring this exact 2-ethoxy motif (PDB: 5GGZ) revealed a unique binding mode in the ATP-binding pocket [1]. The in vivo lead compound (73) from this series demonstrated potent antitumor effects in an HCT116 xenograft model and, critically, exhibited no ocular toxicity in a rat retinal damage model, a significant differentiation from earlier Hsp90 inhibitors [2]. Using 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine allows direct derivation of analogs around this validated, safe pharmacophore.

Synthesis of Focused Kinase Inhibitor Libraries with Pre-Optimized ADME Properties

The pyrido[4,3-d]pyrimidine scaffold is a recognized privileged structure for kinase inhibition. The systematic biopharmaceutical profiling of this scaffold demonstrated that different substituents cause a >2,200-fold difference in solubility and a >300-fold difference in permeability [1]. By starting with the 2-ethoxybenzoyl variant, which lacks the structural features associated with the poorest ADME properties, researchers can build a focused library with a higher baseline probability of achieving drug-like solubility and permeability. This approach streamlines the hit-to-lead process by avoiding the costly synthesis and testing of dead-end, poorly performing analogs.

Chemical Biology Probe Development Targeting the Hsp90 Chaperone Cycle

The unique binding mode of the 2-ethoxy-substituted tetrahydropyrido[4,3-d]pyrimidine series makes this compound a valuable precursor for chemical biology tools [1]. Unlike classical ATP-competitive inhibitors, this series binds in an 'unusual' manner, potentially enabling the development of more selective probes or degrader molecules (PROTACs). By conjugating a linker to the 6-position benzoyl group of this intermediate, researchers can create bifunctional molecules to study Hsp90's chaperone cycle without completely inhibiting its essential cellular functions, opening new avenues for mechanistic studies.

Custom Derivative Synthesis for Patentable Chemical Space Exploration

The J. Med. Chem. publication describes the structural optimization of this exact chemotype as a pool of novel Hsp90 inhibitors [1]. Rather than using a generic pyrido[4,3-d]pyrimidine scaffold, starting with this specific intermediate ensures that any novel derivative synthesized is directly adjacent to the published, biologically validated chemical space. This increases the likelihood of generating composition-of-matter patent applications with defensible novelty and clear biological utility, as the 2-ethoxy motif is a key differentiating feature from earlier pteridine or resorcinol-based inhibitors.

Quote Request

Request a Quote for 6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.